molecular formula C8H10ClNO2 B596506 5-(Chloromethyl)-2,4-dimethoxypyridine CAS No. 1211584-99-4

5-(Chloromethyl)-2,4-dimethoxypyridine

Cat. No.: B596506
CAS No.: 1211584-99-4
M. Wt: 187.623
InChI Key: QWHMZLQWSYQHCF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(chloromethyl)-2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHMZLQWSYQHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857432
Record name 5-(Chloromethyl)-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211584-99-4
Record name 5-(Chloromethyl)-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(CHLOROMETHYL)-2,4-DIMETHOXYPYRIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,4-dimethoxypyridine typically involves the chloromethylation of 2,4-dimethoxypyridine. One common method includes the reaction of 2,4-dimethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂). The reaction proceeds under acidic conditions, promoting the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2,4-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-(Chloromethyl)-2,4-dimethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,4-dimethoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is harnessed in drug development to create compounds that can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 5-(Chloromethyl)-2,4-dimethoxypyridine
  • CAS Number : 1211584-99-4
  • Molecular Formula: C₈H₁₀ClNO₂
  • Molecular Weight : 187.62 g/mol
  • Structure : A pyridine ring with a chloromethyl group at the 5-position and methoxy groups at the 2- and 4-positions .

Key Features

  • The chloromethyl group (-CH₂Cl) at the 5-position is highly reactive, enabling nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis .
  • The two methoxy (-OCH₃) groups at the 2- and 4-positions enhance electron density on the pyridine ring, influencing regioselectivity in reactions .

Comparison with Structurally Similar Compounds

5-(Chloromethyl)-2-methoxypyridine

  • CAS Number : 101990-70-9
  • Molecular Formula: C₇H₈ClNO
  • Key Differences: Only one methoxy group (2-position) compared to two in the target compound.
  • Applications : Intermediate in synthesizing herbicides and antibiotics, but less versatile due to fewer functional groups .

5-(Chloromethyl)-2-(difluoromethoxy)pyridine

  • CAS Number : 1211584-92-7
  • Molecular Formula: C₇H₆ClF₂NO
  • Key Differences :
    • A difluoromethoxy (-OCF₂H) group replaces the 2-methoxy group.
    • Fluorine’s electronegativity makes this group electron-withdrawing, altering the pyridine ring’s electronic properties compared to the electron-donating methoxy group .
  • Applications : Likely used in fluorinated drug candidates due to enhanced metabolic stability .

5-(Dimethoxymethyl)-2,3-dimethoxypyridine

  • CAS Number : 1138443-97-6
  • Molecular Formula: C₁₀H₁₅NO₄
  • Key Differences :
    • A dimethoxymethyl (-CH(OCH₃)₂) group replaces the chloromethyl, reducing electrophilic reactivity.
    • Methoxy groups at 2- and 3-positions create steric hindrance, unlike the 2,4-substitution pattern in the target compound .
  • Applications : Used in complex syntheses where steric protection is required .

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

  • CAS Number : 1171919-74-6
  • Molecular Formula: C₁₄H₂₅NO₃Si
  • Key Differences :
    • A bulky tert-butyldimethylsilyl (TBS) group protects the hydroxymethyl functionality.
    • The 2,3-dimethoxy substitution directs reactivity differently compared to 2,4-dimethoxy .
  • Applications : Intermediate in protecting-group strategies for alcohol-containing pharmaceuticals .

5-(Chloromethyl)-2,4-dimethylthiazole

  • CAS Number : 176691623-88-7
  • Molecular Formula : C₆H₇ClN₂S
  • Key Differences :
    • Thiazole ring (with sulfur and nitrogen) instead of pyridine.
    • Methyl groups at 2- and 4-positions introduce steric effects absent in methoxy-substituted analogs .
  • Applications: Potential use in corrosion inhibitors or heterocyclic drug scaffolds .

Comparative Analysis Table

Compound CAS Number Substituents Key Reactivity Features Applications
This compound 1211584-99-4 2-OCH₃, 4-OCH₃, 5-CH₂Cl High electrophilicity at C5; electron-rich ring Pharmaceuticals, agrochemicals
5-(Chloromethyl)-2-methoxypyridine 101990-70-9 2-OCH₃, 5-CH₂Cl Moderate reactivity due to fewer methoxy groups Herbicides, antibiotics
5-(Chloromethyl)-2-(difluoromethoxy)pyridine 1211584-92-7 2-OCF₂H, 5-CH₂Cl Electron-withdrawing effects at C2 Fluorinated drug candidates
5-(Dimethoxymethyl)-2,3-dimethoxypyridine 1138443-97-6 2,3-OCH₃, 5-CH(OCH₃)₂ Steric hindrance; reduced reactivity Protective-group chemistry
5-((TBS-oxy)methyl)-2,3-dimethoxypyridine 1171919-74-6 2,3-OCH₃, 5-CH₂OSi(C₄H₉)(CH₃)₂ Bulky protecting group; stable intermediate Alcohol protection in synthesis

Biological Activity

5-(Chloromethyl)-2,4-dimethoxypyridine (CAS No. 1211584-99-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two methoxy groups and a chloromethyl group. Its molecular formula is C8H10ClNO2C_8H_{10}ClNO_2 with a molecular weight of approximately 187.62 g/mol. The presence of the chloromethyl group is significant as it can participate in nucleophilic substitution reactions, potentially enhancing the compound's reactivity towards biological targets.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby altering their function. Additionally, the methoxy groups can engage in hydrogen bonding and hydrophobic interactions, influencing the compound's affinity for specific biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2,4-dimethoxypyridine compounds exhibit significant antimicrobial properties. The chloromethyl substitution enhances the overall efficacy against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that compounds similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation through apoptosis induction.

  • Case Study : A recent investigation into pyridine derivatives indicated that this compound exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AntitumorInduces apoptosis in MCF-7 and HeLa cells
Enzyme InhibitionPotential inhibition of specific kinases

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